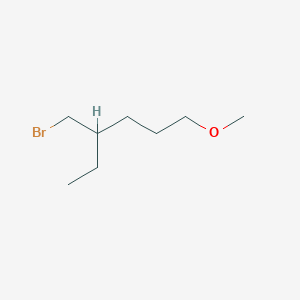
Sodium 2-fluoro-3-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6FNaO2S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-fluoro-3-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-fluoro-3-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which sodium 2-fluoro-3-methylbenzene-1-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium trifluoromethanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness
Sodium 2-fluoro-3-methylbenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H6FNaO2S |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
sodium;2-fluoro-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
RLVRCMKNYNOVNY-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)



![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)


![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
